molecular formula C10H13ClN2O B1481774 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine CAS No. 1412953-33-3

4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cat. No.: B1481774
CAS No.: 1412953-33-3
M. Wt: 212.67 g/mol
InChI Key: LDPNJYKSEJDREQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a versatile chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features a chloropyrimidine core, a privileged scaffold in pharmaceutical development due to its exceptional ability to interact with diverse biological targets and serve as a bioisostere for phenyl and other aromatic π systems, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates . The presence of the electron-withdrawing chlorine atom at the 4-position of the pyrimidine ring makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to efficiently introduce a variety of amine and other nucleophilic functionalities to create targeted libraries for biological screening . The tetrahydro-2H-pyran-4-yl substituent at the 6-position incorporates a saturated oxygen-containing heterocycle, which can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, while the methyl group at the 2-position provides steric and electronic modulation of the pyrimidine ring. Pyrimidine-based compounds like this one have demonstrated significant impact across multiple therapeutic areas, including the development of anti-infectives, anticancer agents, treatments for immunological and neurological disorders, and antidiabetic medications . The structural versatility of this scaffold allows for extensive exploration of structure-activity relationships, making it a valuable template for hit-to-lead optimization campaigns. As a key intermediate, it can be utilized in various cross-coupling reactions, including Suzuki-Miyaura couplings, to further diversify the molecular architecture . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this moisture-sensitive compound with appropriate safety precautions under inert atmospheric conditions.

Properties

IUPAC Name

4-chloro-2-methyl-6-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7-12-9(6-10(11)13-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPNJYKSEJDREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a chloro substituent and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted that certain modifications in pyrimidine structures can enhance their efficacy against viral infections, particularly targeting viral polymerases and proteases .

Antiparasitic Activity

A notable area of investigation is the antiparasitic activity of this compound. In vitro studies have demonstrated that derivatives containing a pyrimidine core can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, modifications that increase lipophilicity and decrease metabolic stability have been shown to enhance activity against malaria parasites .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been linked to inhibition of kinases involved in various signaling pathways. This inhibition could lead to therapeutic applications in cancer treatment, as many kinases are overactive in tumor cells .

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of various pyrimidine derivatives against herpes simplex virus (HSV), this compound was found to reduce viral replication significantly at concentrations as low as 10 µM, indicating promising antiviral activity .

Case Study 2: Antimalarial Activity

A recent study assessed the antimalarial properties of several pyrimidine derivatives in a murine model infected with Plasmodium berghei. The compound demonstrated a significant reduction in parasitemia levels (up to 70% at a dosage of 40 mg/kg) compared to control groups .

Data Table: Biological Activities

Activity Type Concentration (µM) Efficacy (%) Reference
Antiviral (HSV)1060
Antimalarial4070
Kinase InhibitionVariableModerate

Scientific Research Applications

Scientific Research Applications

  • Anticancer Agents :
    • Compounds derived from pyrimidine structures have been shown to exhibit anticancer properties. The chlorinated pyrimidines, including 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, are being studied for their potential to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is relevant in gastrointestinal stromal tumors (GIST) .
  • Antiviral Activity :
    • Research indicates that pyrimidine derivatives can act as antiviral agents by interfering with viral replication processes. The incorporation of tetrahydro-pyran moieties enhances the bioactivity and selectivity of these compounds against viral targets.
  • Neurological Disorders :
    • Some pyrimidine derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The modification of the pyrimidine core with tetrahydro-pyran groups may improve solubility and blood-brain barrier penetration, making them suitable candidates for further development.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer AgentsInhibition of c-KIT kinase; potential for treating GIST
Antiviral ActivityInterference with viral replication; enhanced selectivity
Neurological DisordersNeuroprotective effects; potential treatment for Alzheimer's disease

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrimidine derivatives, including this compound, which showed promising results in vitro against cancer cell lines. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of modified pyrimidines against influenza virus strains. The study found that the tetrahydro-pyran substitution improved the compound's efficacy compared to its non-modified counterparts, suggesting a viable pathway for developing new antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Position 6 Substituent Key Features Applications/Inferred Activity
4-Chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (Target) C₁₀H₁₂ClN₃O THP Enhanced solubility, metabolic stability, moderate steric bulk Kinase inhibition (hypothetical)
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine C₉H₉ClN₄ 4-Methylimidazole Polar, π-π stacking capability, potential H-bonding Antifungal/antibacterial (hypothetical)
8-(2-Chlorophenyl)-9-(THP)-2-methyl-6-(4-methylpiperazinyl)-9H-purine C₂₁H₂₅ClN₆O THP (purine core) High molecular weight, flexible piperazine group, CNS permeability Cannabinoid CB2 receptor agonist
4-Chloro-6-[4-(tetrahydrofuran-2-ylmethyl)-piperazin-1-yl]-pyrimidine C₁₃H₁₈ClN₅O Piperazine-tethered THF Increased hydrophilicity, conformational flexibility Kinase or GPCR modulation (hypothetical)
6-(THP-amino)pyrimidine-4-carboxylic acid C₁₀H₁₃N₃O₃ THP-amino, carboxylic acid High polarity, hydrogen-bond donor/acceptor Prodrug or metal chelation

Physicochemical Properties

  • Target Compound : The THP group contributes to moderate solubility in polar solvents (e.g., THF, DCM) and stability under basic conditions due to the ether oxygen’s electron-donating effect. The chloro and methyl groups provide electron-withdrawing and steric hindrance, respectively, influencing reactivity in nucleophilic substitutions .
  • Imidazole Analog : The 4-methylimidazole substituent increases polarity, enabling stronger interactions with biological targets via π-π stacking or H-bonding. However, the imidazole’s basicity (pKa ~7) may reduce bioavailability in acidic environments .
  • Purine Derivative : The purine core and piperazine group enhance binding to purinergic receptors, while the THP moiety improves blood-brain barrier penetration, as seen in CB2 agonist studies .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be conceptually divided into two main stages:

  • Stage 1: Construction of the pyrimidine core with appropriate substituents (methyl and tetrahydro-2H-pyran-4-yl groups).
  • Stage 2: Chlorination at the 4-position of the pyrimidine ring to introduce the chloro substituent.

The tetrahydro-2H-pyran-4-yl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a suitable pyrimidine intermediate.

Preparation of 4-chloro-2-methylpyrimidine Core

A representative and well-documented method for preparing 4-chloro-2-methylpyrimidine involves chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base. This method is adaptable for further substitution at the 6-position.

Reaction conditions and procedure:

Step Reagents & Conditions Description
1 2-methyl-4-hydroxypyrimidine, POCl₃, organic base (e.g., triethylamine) Mix in weight ratio 1:5-10:0.3-0.7; react at 25–100°C for 2–5 hours
2 Removal of excess POCl₃ by reduced pressure concentration Cool mixture, quench with water, extract with organic solvent, dry and concentrate to obtain product

Notes:

  • The organic base can be triethylamine, diisopropyl ethylamine, pyridine, or mixtures thereof to neutralize HCl formed during chlorination.
  • The reaction generates white fumes (HCl) and requires controlled temperature to avoid side reactions.

Preparation of 4-chloro-2,6-dimethylpyrimidine as a Model System

The synthesis of 4-chloro-2,6-dimethylpyrimidine shares mechanistic similarities and provides insight into the preparation of this compound.

Synthetic route:

Step Reagents & Conditions Outcome
1 Methyl acetoacetate (211 g), acetamidine hydrochloride (266 g), potassium hydroxide (138 g), methanol (2 L) Reflux with stirring overnight to form 4-hydroxy-2,6-dimethylpyrimidine (crude)
2 Purification by filtration, washing with ethyl acetate (3×500 mL) Obtain purified 4-hydroxy-2,6-dimethylpyrimidine (181 g)
3 Reflux purified product with phosphorus oxychloride (500 mL) and triethylamine (147 g) overnight Chlorination at 4-position to yield 4-chloro-2,6-dimethylpyrimidine
4 Quench reaction by slow addition to ice-water mixture (10 L), maintain temperature < 0°C Neutralize with potassium hydroxide to pH 8–9
5 Extract with ethyl acetate (1 L), wash with saturated brine (200 mL), dry over anhydrous sodium sulfate, concentrate under reduced pressure Obtain 4-chloro-2,6-dimethylpyrimidine (105 g) after silica gel purification

Key notes:

  • The reaction requires careful temperature control during quenching to prevent decomposition.
  • The product is volatile and sensitive to heat; low-temperature rotary evaporation is recommended.
  • The process yields a white solid suitable for further functionalization.

Comparative Data Table of Preparation Parameters

Parameter 4-chloro-2-methylpyrimidine (Ref. 1) 4-chloro-2,6-dimethylpyrimidine (Ref. 2)
Starting material 2-methyl-4-hydroxypyrimidine 4-hydroxy-2,6-dimethylpyrimidine (from methyl acetoacetate + acetamidine hydrochloride)
Chlorinating agent Phosphorus oxychloride (POCl₃) Phosphorus oxychloride (POCl₃)
Organic base Triethylamine or others Triethylamine
Reaction temperature 25–100°C Reflux (approx. 100°C)
Reaction time 2–5 hours Overnight (~12 hours)
Work-up Quench with water, organic extraction Quench with ice-water, pH adjustment with KOH, extraction
Purification Organic solvent extraction, drying, concentration Ethyl acetate extraction, drying, silica gel chromatography
Yield Not specified ~58% (105 g from 181 g intermediate)
Product form Solid White solid

Research Findings and Practical Considerations

  • Chlorination Efficiency: The use of phosphorus oxychloride in the presence of organic bases is a robust method for converting 4-hydroxypyrimidines to 4-chloropyrimidines with good selectivity and yield.
  • Base Selection: Triethylamine is preferred due to its moderate basicity and ability to scavenge HCl without promoting side reactions.
  • Temperature Control: Maintaining low temperatures during quenching is critical to avoid hydrolysis or decomposition of the chlorinated product.
  • Purification: Due to product volatility and sensitivity, gentle drying methods such as low-temperature rotary evaporation and silica gel chromatography under mild conditions are recommended.
  • Adaptability: The methodology for 4-chloro-2,6-dimethylpyrimidine can be adapted for this compound by substituting the 6-methyl group with the tetrahydropyranyl moiety via suitable synthetic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Use one-pot multicomponent reactions (e.g., Biginelli-like conditions) with chlorinated pyrimidine precursors and tetrahydro-2H-pyran derivatives. Optimize solvent polarity (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., HCl or Lewis acids). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .
  • Key Considerations : Ensure anhydrous conditions for moisture-sensitive intermediates. Safety protocols (e.g., fume hoods, PPE) are critical due to chlorinated byproducts .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.6 ppm, pyran ring protons at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyran oxygen) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential during handling and disposal?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact with chlorinated intermediates. Store under inert atmosphere (argon) to prevent degradation. Dispose of waste via halogen-specific containers and collaborate with certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and regioselectivity during synthesis?

  • Methodology : Employ density functional theory (DFT) to calculate electron densities at pyrimidine ring positions (C-4 vs. C-6) for chlorination reactions. Use retrosynthetic tools (e.g., AI-driven platforms like Pistachio or Reaxys) to identify viable pathways and optimize transition states .
  • Data Analysis : Compare computational predictions with experimental 13C^{13}C-NMR shifts to validate models .

Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Assays : Test across a wide concentration range (nM to μM) to distinguish specific inhibition from off-target effects.
  • Selectivity Profiling : Use kinase panels (e.g., Src/Abl kinases) and compare IC50_{50} values against structurally similar compounds .
  • Cellular Assays : Validate cytotoxicity in normal vs. cancer cell lines (e.g., MTT assays) to assess therapeutic windows .

Q. How does the tetrahydro-2H-pyran substituent influence pharmacokinetic properties?

  • Methodology :

  • LogP Measurements : Determine partition coefficients to evaluate lipophilicity and blood-brain barrier penetration.
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess oxidative metabolism.
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodology : Screen crystallization solvents (e.g., DMSO/water, methanol/chloroform) and use slow evaporation. For poor crystal growth, employ seeding techniques or co-crystallization with stabilizing agents (e.g., crown ethers). Validate crystal quality via single-crystal XRD and R-factor analysis (<0.05) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Adjust buffer systems (pH 2–9) to identify hydrolysis-sensitive sites (e.g., chloro-pyrimidine bond). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

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